Erythrosin B

Catalog No.
S527408
CAS No.
16423-68-0
M.F
C20H8I4NaO5
M. Wt
858.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrosin B

CAS Number

16423-68-0

Product Name

Erythrosin B

IUPAC Name

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

Molecular Formula

C20H8I4NaO5

Molecular Weight

858.9 g/mol

InChI

InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;

InChI Key

LYEKJJUGVANNCD-UHFFFAOYSA-N

SMILES

O=C1OC2(C3=C(OC4=C2C=C(I)C([O-])=C4I)C(I)=C([O-])C(I)=C3)C5=C1C=CC=C5.[Na+].[Na+]

Solubility

0.7 mg/mL

Synonyms

Erythrosine B; Erythrosin B; Acid Red 51; C.I. 45430; FD & C Red No.3; E127; 2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt; Tetraiodofluorescein Sodium Salt; Calcoid Erythrosine N; 2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt; 2',4',5',7'-Tetraiodofluorescein, disodium salt; C.I.Food Red 14; Aizen Erythrosine; Tetraiodifluorescein, disodium salt; Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt.

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na]

Description

The exact mass of the compound Erythrosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 70 g/l at 20 °cin water, 111 g/kg at 26 °cin water, 9.0 g/100 ml at 25 °c (9.0x10+4 mg/l)in ethanol, 10 g/l; in glycerine, 35 g/l at 20 °csolubility at 25 °c: in glycerol, 20.0 g/100 ml; in propylene glycol, 20.0 g/100 mlsoluble in water to cherry-red solutionsoluble in alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Erythrosin B, also known as Red No. 3 or Acid Red 51, is an organoiodine compound and a derivative of fluorescein. This synthetic dye appears as a cherry red powder that dissolves in water to form a vibrant solution. It was first synthesized in 1876 by chemist Kussamaul and has since been widely utilized in various industries, particularly in food coloring, inks, and cosmetics. Erythrosin B is characterized by its maximum absorbance at approximately 530 nm in aqueous solutions and exhibits notable fluorescence that varies with pH levels .

  • Toxicity: The safety of erythrosine as a food additive is a debated topic. While the FDA considers approved quantities safe for consumption, some studies suggest potential links to hyperactivity in children. More research is ongoing in this area.

  • Reaction with Proteins: Erythrosin B reacts with proteins to form a stable, highly colored chromophore, which can be quantified spectrophotometrically. This reaction is utilized in colorimetric assays for protein determination, demonstrating high sensitivity and reproducibility .
  • Photobleaching: In aqueous environments, erythrosin B is subject to photobleaching, which can be influenced by the type of buffer used. Different solvents affect the singlet oxygen quantum yield of erythrosin B significantly .
  • Reaction with Hypochlorite: Erythrosin B can react with hypochlorite, leading to observable changes that can be used for educational purposes in chemical kinetics experiments .

Erythrosin B exhibits various biological activities:

  • Thyroid Function Disruption: It acts as a 5′-deiodinase inhibitor, potentially leading to alterations in thyroid hormone levels. Studies have indicated that chronic exposure may promote thyroid tumor formation in rats due to stimulation of the thyroid gland .
  • Antimicrobial Properties: Erythrosin B has been investigated for its potential antimicrobial effects, particularly as a biological stain and dental plaque disclosing agent .

The synthesis of erythrosin B typically involves the iodination of fluorescein derivatives. The general method includes:

  • Iodination: Fluorescein undergoes iodination using iodine monochloride or similar iodinating agents.
  • Formation of Disodium Salt: The resulting product is then treated with sodium hydroxide to form the disodium salt of erythrosin B.
  • Purification: The compound is purified through crystallization or chromatography techniques to obtain the final product suitable for use .

Erythrosin B has diverse applications across several fields:

  • Food Industry: It is commonly used as a food coloring agent (E127) in products like candies and ice pops.
  • Biological Staining: Utilized as a stain for various biological tissues and cells.
  • Dental Care: Employed as a disclosing agent for dental plaque.
  • Photography and Printing: Serves as a sensitizer in orthochromatic photographic films and printing inks .

Research has focused on the interactions of erythrosin B with various biological systems and chemicals:

  • Buffer Effects on Photochemistry: Studies have shown that the photochemistry of erythrosin B can vary significantly depending on the buffering agents used, affecting its stability and reactivity under light exposure .
  • Toxicological Studies: Investigations into its toxicological profile have revealed potential carcinogenic effects at high doses, leading to regulatory restrictions in some regions concerning its use as a food additive .

Erythrosin B shares structural similarities with several other dyes and compounds. Here are some notable comparisons:

Compound NameStructure TypeKey UsesUnique Features
Eosin YXanthene dyeBiological stainingMore stable than erythrosin B under light
Rose BengalXanthene dyePhotodynamic therapyHigher photodynamic efficiency
Allura Red ACSynthetic azo dyeFood coloringMore widely accepted in food applications
Brilliant Blue FCFSynthetic dyeFood coloringLess toxic than erythrosin B
TartrazineAzo dyeFood coloringWater-soluble; often used in beverages

Erythrosin B is unique due to its iodine content, which contributes to its distinctive properties and biological activities compared to other synthetic dyes. Its specific interactions with proteins and its fluorescence characteristics further differentiate it from similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

NKRA; Water or Solvent Wet Solid
Red powder or granules.

Color/Form

Brown powder
Red solid

Color Additive Status

Array
FDA Color Additive Status for use in FOOD. Most are also listed for use in DRUGS AND COSMETICS as noted

XLogP3

6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

858.6448 g/mol

Monoisotopic Mass

858.6448 g/mol

Heavy Atom Count

30

Density

0.8-1.0 kg/cu m (limit)

LogP

log Kow = -0.05 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

303 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A878FZQ9B

Related CAS

15905-32-5 (parent cpd)

GHS Hazard Statements

Aggregated GHS information provided by 421 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 421 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 410 of 421 companies with hazard statement code(s):;
H302 (88.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (11.95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (18.29%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Erythrosine sodium is a brown powder or red solid. It is odorless. Erythrosine sodium is very soluble in water. USE: Erythrosine sodium is an approved a food and drug color additive in the United States (FD&C Red 3) and Europe. It is found in some soap and shampoo products. Erythrosine sodium is also approved as a cosmetic color additive in Europe, but not in the United States. It is also used as a biological stain in scientific laboratories. EXPOSURE: Workers that use erythrosine sodium may breathe in mists or have direct skin contact. The general population may be exposed by consumption of some foods and drugs and dermal contact with products containing erythrosine sodium. Erythrosine sodium released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: Human data are limited to short-term exposure studies in volunteers. These studies found no evidence of altered thyroid function (based on blood thyroid hormone levels) following ingestion of erythrosine sodium for 1-21 days. Erythrosine sodium is not a skin or eye irritant in laboratory animals. Decreased activity and incoordination were observed in laboratory animals fed a single high dose of erythrosine sodium. With repeated high-dose exposure, the primary adverse effects in laboratory animals were reduction in body weight, temporary increases in serum iodide levels, and some evidence of thyroid toxicity. No effects were observed at low-to-moderate dose levels. No evidence of infertility, abortion, or birth defects were observed in laboratory animals exposed to erythrosine sodium before and/or during pregnancy. Erythrosine sodium was not carcinogenic in most long-term oral studies or following long-term skin application in laboratory animals. However, thyroid tumors were observed in one laboratory rat strain following long-term exposure to high doses. The potential for erythrosine sodium to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Fluorescent Dyes

Mechanism of Action

In vitro studies have shown that Erythrosine inhibits the conversion of /thyroxine/ T4 to /triiodothyronine/ T3 in the liver. ... These studies suggest a mechanism of action for the effects of erythrosine in producing thyroid hyperplasia. Inhibition of conversion of T4 to T3 will produce reduced tissue and plasma levels of T3, which will in turn reduce the inhibitory effect of T3 on secretion of /thyroid-stimulating hormone/ TSH. The resultant increased secretion of TSH will stimulate the thyroid, leading to hypertrophy, adenoma formation and possibly malignant changes.

Pictograms

Irritant

Irritant

Other CAS

16423-68-0

Wikipedia

Erythrosine

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15
1. Ovalioglu AO, Ovalioglu TC, Arslan S, Canaz G, Aydin AE, Sar M, Emel E. Effects of Erythrosine on Neural Tube Development in Early Chicken Embryos. World Neurosurg. 2020 Feb;134:e822-e825. doi: 10.1016/j.wneu.2019.11.017. Epub 2019 Nov 9. PMID: 31715407.

2. Rubio L, Sanllorente S, Sarabia LA, Ortiz MC. Determination of cochineal and erythrosine in cherries in syrup in the presence of quenching effect by means of excitation-emission fluorescence data and three-way PARAFAC decomposition. Talanta. 2019 May 1;196:153-162. doi: 10.1016/j.talanta.2018.12.046. Epub 2018 Dec 15. PMID: 30683345.

3. Fracalossi C, Nagata JY, Pellosi DS, Terada RS, Hioka N, Baesso ML, Sato F, Rosalen PL, Caetano W, Fujimaki M. Singlet oxygen production by combining erythrosine and halogen light for photodynamic inactivation of Streptococcus mutans. Photodiagnosis Photodyn Ther. 2016 Sep;15:127-32. doi: 10.1016/j.pdpdt.2016.06.011. Epub 2016 Jun 30. PMID: 27375182.

4. Teerakapong A, Damrongrungruang T, Sattayut S, Morales NP, Tantananugool S. Efficacy of erythrosine and cyanidin-3-glucoside mediated photodynamic therapy on Porphyromonas gingivalis biofilms using green light laser. Photodiagnosis Photodyn Ther. 2017 Dec;20:154-158. doi: 10.1016/j.pdpdt.2017.09.001. Epub 2017 Sep 5. PMID: 28887223.

5. Garapati C, Clarke B, Zadora S, Burney C, Cameron BD, Fournier R, Baugh RF, Boddu SH. Development and characterization of erythrosine nanoparticles with potential for treating sinusitis using photodynamic therapy. Photodiagnosis Photodyn Ther. 2015 Mar;12(1):9-18. doi: 10.1016/j.pdpdt.2015.01.005. Epub 2015 Jan 25. PMID: 25629633.

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